molecular formula C16H17ClN2O2 B5795014 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5795014
M. Wt: 304.77 g/mol
InChI Key: XMDBWVCAGSUOHT-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated dimethylphenoxy group and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with pyridin-4-ylmethylamine under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of biological pathways.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the pyridinylmethyl group.

    N-(pyridin-4-ylmethyl)acetamide: Lacks the chlorinated phenoxy group.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to the combination of its chlorinated phenoxy and pyridinylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-7-14(8-12(2)16(11)17)21-10-15(20)19-9-13-3-5-18-6-4-13/h3-8H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDBWVCAGSUOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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